molecular formula C7H9BrN2O B2648876 4-Bromo-3-methoxybenzene-1,2-diamine CAS No. 1162696-92-5

4-Bromo-3-methoxybenzene-1,2-diamine

Cat. No. B2648876
CAS RN: 1162696-92-5
M. Wt: 217.066
InChI Key: DDJZDDOQHVYOJF-UHFFFAOYSA-N
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Description

4-Bromo-1,2-diaminobenzene can be obtained from 1,2-diaminobenzene via acetylation followed by bromination and alkaline hydrolysis . It is used as a precursor in the production of tetra-dentate unsymmetrical Schiff base .


Synthesis Analysis

The synthesis of 4-Bromo-3-methoxybenzene-1,2-diamine involves multiple steps. The research paper titled “Synthesis and analysis of metal chelating amino and diamine precursors and their complex formation on copper (II) using conductivity and spectroscopic methods” discusses the synthesis of two amphiphilic chelating ligands derived from a ß-amino alcohol and diamine .


Chemical Reactions Analysis

The chemical reactions of 4-Bromo-3-methoxybenzene-1,2-diamine involve electrophilic aromatic substitution reactions . The values of descriptors such as ionization energy, hardness, electrophilicity, condensed Fukui function, and energy were determined to predict the reactivity of a similar compound, 4-bromo-3- (methoxymethoxy) benzoic acid .

Scientific Research Applications

Metal Complexes and Coordination Chemistry

The coordination behavior of 4-Bromo-3-methoxybenzene-1,2-diamine (referred to as L1) toward transition metal ions (such as Cu(II), Ni(II), Co(II), and Mn(II)) has been investigated. Researchers have characterized these metal complexes using various physico-chemical methods, including molar conductance, infrared spectroscopy (IR), electronic spectra, electron paramagnetic resonance (EPR), and cyclic voltammetry. The ligands L1 and L2 (derived from salicylaldehyde and benzaldehyde, respectively) form mixed ligand chelates with these metal ions. These complexes exhibit interesting properties and geometries, such as octahedral coordination .

Biological Evaluation and Antibacterial Activity

The Schiff base mixed ligands derived from 4-Bromo-3-methoxybenzene-1,2-diamine have been screened for their antibacterial activities. Researchers compared their effectiveness with known antibiotics. These studies provide insights into the potential use of these complexes in combating bacterial infections. The non-electrolytic nature of the chelates and the involvement of azomethine nitrogen in coordination contribute to their biological activity .

Antioxidant Properties

In vitro antioxidant activity of the Schiff base complexes was determined using the DPPH (2,2-diphenyl-1-picrylhydrazyl) method. The ability of these complexes to scavenge free radicals and protect against oxidative stress is an essential aspect of their potential applications. Understanding their antioxidant properties contributes to broader health-related research .

Deuteration in NMR Studies

Deuterated compounds, including those containing 4-Bromo-3-methoxybenzene-1,2-diamine, play a crucial role in nuclear magnetic resonance (NMR) analysis. Incorporating deuterium at specific positions within molecules aids in elucidating molecular structures, reaction mechanisms, and drug metabolism. Researchers explore synthetic methodologies for introducing deuterium, considering scalability and overall synthetic efficiency .

Materials Science and Coordination Polymers

The unique coordination properties of 4-Bromo-3-methoxybenzene-1,2-diamine can be harnessed in materials science. Researchers explore its use in coordination polymers, which are extended structures formed by linking metal ions with organic ligands. These polymers exhibit diverse properties, including porosity, luminescence, and magnetic behavior. The ligand’s ability to bridge metal centers contributes to the design of functional materials.

Ekamparam Akila, Markandan Usharani, Sampath Vimala, and Rangappan Rajavel. “Synthesis, Spectroscopic Characterization and Biological Evaluation Studies of Mixed ligand Schiff base with Metal (II) Complexes Derived from o-phenylenediamine.” Research Article. Link “Electroreductive deuteroarylation of alkenes enabled by an organo-photoredox catalyst.” Chemical Science. Link

Safety and Hazards

The safety data sheet for a similar compound, 3-Bromoanisole, indicates that it is harmful to aquatic life with long-lasting effects . It also provides first aid measures and firefighting measures .

Future Directions

The 4-Bromobenzene-1,2-Diamine market is poised to describe prospects – continued growth, and evolving trends, making it an attractive space for the target audience – investors, business .

properties

IUPAC Name

4-bromo-3-methoxybenzene-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O/c1-11-7-4(8)2-3-5(9)6(7)10/h2-3H,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDJZDDOQHVYOJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1N)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3-methoxybenzene-1,2-diamine

CAS RN

1162696-92-5
Record name 4-Bromo-3-methoxyphenylene-1,2-diamine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A 2 L Parr shaker bottle was dried and cooled under a stream of nitrogen then charged with 5-bromo-4-methoxybenzofurazanoxide (100 g, 0.44 mol, 1.0 equiv.) in EtOAc (1 L) and 10% Pd/C (10% w/w, 10.0 g) was added. The reaction was then stirred at RT overnight under hydrogen. The reaction mixture was filtered through a Celite® pad and concentrated in vacuo to afford 4-bromo-3-methoxy-benzene-1,2-diamine (61.0 g, crude) as a dark brown semi solid. The crude material was taken directly to the next step.
Name
5-bromo-4-methoxybenzofurazanoxide
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Name
Quantity
10 g
Type
catalyst
Reaction Step One

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